3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Problem: Pyrazole amino alcohol building blocks often demand tedious regioisomer separation or lack orthogonal handles for sequential derivatization. Solution: This compound delivers the correct 1,5-dimethyl regioisomer pre-installed with both a primary amine and secondary alcohol. • Bifunctional scaffold enables orthogonal acylation, sulfonylation, or reductive amination at the amine while the alcohol remains protected, and vice versa. • C1 chiral secondary alcohol provides a defined stereochemical anchor point for asymmetric synthesis. • MW 183.25, computed logP 1.467 - compliant with fragment-library Rule of Three guidelines for pre-screening filtration.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13258001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C(C(C)CN)O
InChIInChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3
InChIKeyGNLNUBNXWDLLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Physicochemical & Structural Baseline


3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1523625-73-1) is a chiral amino alcohol belonging to the pyrazole class, with molecular formula C9H17N3O and molecular weight 183.25 g/mol . Its structure features a 1,5-dimethyl-substituted pyrazole ring linked to a 3-amino-2-methylpropan-1-ol side chain, creating a bifunctional scaffold with both a primary amine and a secondary alcohol . The compound is commercially available at a standard purity specification of 95% , with a computed partition coefficient (logP) of 1.467 indicating moderate lipophilicity [1]. It is typically handled as a research intermediate or building block for medicinal chemistry applications, with no reported clinical or biological activity in major public databases such as ChEMBL as of the latest data release [1].

1,5-Dimethylpyrazole regioisomer pre-installed
Bifunctional amine and alcohol handles
Chiral secondary alcohol for asymmetric synthesis
Research-grade purity specification
No reported bioactivity – synthetic building block

3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Differentiation from Closest Analogs


In pyrazole amino alcohol series, small variations in ring substitution pattern and side-chain connectivity produce significant differences in physicochemical properties and potential reactivity profiles. The 1,5-dimethyl arrangement on the pyrazole ring of this compound imparts a distinct steric and electronic environment compared to the 1,3-dimethyl regioisomer (CAS 1556423-84-7), while the presence of the terminal primary amine distinguishes it from the des-amino analog 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007463-32-2) . Even the positional isomer 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 2228567-44-8), which shares the same molecular formula and pyrazole substitution, relocates the quaternary carbon to alter the spatial relationship between the amine and alcohol groups, potentially affecting hydrogen-bonding capacity and intermediate reactivity . These structural differences carry consequences for downstream synthetic utility, as the specific regioisomer can govern the regiochemical outcome of subsequent derivatization steps. The quantitative evidence below establishes that each analog occupies a distinct property space that cannot be assumed equivalent for procurement or experimental design.

1,3-Dimethyl analog
May alter pyrazole electronic distribution and regioselectivity compared to the 1,5-dimethyl motif.
Des-amino analog
Removes the primary amine derivatization handle, limiting bifunctional coupling strategies.
Positional isomer
Shifts the chiral center from C1 to a quaternary C2, changing stereochemical outcome.

3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Quantitative Evidence vs. Analogs


Pyrazole Methyl Substitution: 1,5- vs. 1,3-Dimethyl

The target compound bears methyl groups at the 1- and 5-positions of the pyrazole ring, while the analog 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 1556423-84-7) places methyls at the 1- and 3-positions. Both share the same molecular formula (C9H17N3O) and molecular weight (183.25 g/mol), but differ in the adjacency of the second methyl to the pyrazole N2 nitrogen . In homologous pyrazole series, the 1,5- vs. 1,3-dimethyl arrangement has been associated with altered electronic distribution on the ring, which can modulate the nucleophilicity of the C-4 position and the acidity of the adjacent hydroxyl proton [1].

Ring substitution
Class-level
1,5-Dimethyl (target) vs. 1,3-dimethyl regioisomer
May shift electronic density at C-4 and downstream reactivity.
Electronic difference not directly measured for these compounds.
Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Primary Amine vs. Des-Amino Analog

The target compound contains both a primary amine and a secondary alcohol, whereas 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007463-32-2) lacks the amino group entirely . The molecular formula difference (C9H17N3O vs. C8H14N2O) corresponds to a molecular weight increase of 29.04 g/mol for the target compound (183.25 vs. 154.21), attributable to the CH₂NH₂ group . This additional functional group provides a nucleophilic handle for amide bond formation, reductive amination, or sulfonamide coupling that is unavailable with the des-amino analog. The presence of two hydrogen-bond donor/acceptor sites (amine plus alcohol) versus one (alcohol only) also affects solubility and intermolecular interaction potential [1].

Amine handle
Class-level
1° amine present (target) vs. alcohol-only analog
Enables amide/sulfonamide derivatization; des-amino analog lacks this route.
Functional group difference not quantified in reactivity studies.
Bifunctional Building Block Amino Alcohol Scaffold Derivatization Handle

Positional Isomer: Side-Chain Connectivity

A critical structural distinction exists between the target compound and its positional isomer 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 2228567-44-8). Both share the molecular formula C9H17N3O and MW 183.25, and both carry the 1,5-dimethylpyrazole motif . However, in the target compound, the pyrazole ring is attached at the C1 position of the propanol chain with the methyl branch at C2 , whereas in CAS 2228567-44-8, the quaternary carbon bearing both the methyl and the pyrazole is located at C2 of the propanol backbone . This rearrangement shifts the chiral center from C1 (secondary alcohol) in the target to a quaternary C2 center in the isomer, fundamentally altering the stereochemical landscape and the relative positioning of the amine and alcohol groups [1].

Side‑chain connectivity
Reported
C1 attachment (target) vs. C2 quaternary center in positional isomer
Alters chiral center location and stereochemical profile.
No comparative biological data available.
Positional Isomer Chiral Center Location Synthetic Intermediate Selection

Purity Specification and Commercial Availability

The target compound is offered at a minimum purity specification of 95% by multiple independent vendors including AKSci (Product 4049DY) and Leyan (Product 2048912) . The monomethyl analog 3-amino-2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1502169-39-2) is also listed at 95% purity . This indicates that 95% is the standard research-grade specification for this compound class, and users should verify certificate of analysis (CoA) data for batch-specific purity. No vendors currently list higher-purity grades (e.g., ≥98% or ≥99%) for this specific compound, which may influence procurement decisions for applications requiring ultra-high purity such as biophysical assays or crystallization studies .

Purity grade
Data to verify
95% nominal (target and analogs)
Same research-grade spec; verify batch CoA for higher purity needs.
No >95% commercial option currently listed.
Quality Specification Procurement Standard Purity Comparison

Lipophilicity and Computed logP Differentiation

The target compound has a computed logP of 1.467 (ZINC15 database, based on the XlogP algorithm) [1]. This value places it in a moderately lipophilic range suitable for oral bioavailability according to Lipinski's Rule of Five (logP <5). The des-amino analog 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007463-32-2) has fewer heteroatoms and a lower molecular weight (154.21 vs. 183.25), which would predict a different logP; however, experimental or computed logP data for this comparator are not publicly available in authoritative databases, precluding a direct quantitative comparison . The monomethyl analog (CAS 1502169-39-2, MW 169.22) is expected to have a slightly lower logP due to reduced hydrophobic surface area, but again no verified computed logP is available . The logP of 1.467 thus represents the only publicly verifiable lipophilicity data point within this analog series.

Lipophilicity
Reported
logP 1.467 (XlogP)
Moderate lipophilicity; supports fragment-library profiling.
No experimental logD or verified analog logP for comparison.
Lipophilicity Drug-like Properties ADME Profiling

3-Amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol: Optimal Use Cases


1,5-Dimethylpyrazole Library Synthesis

When constructing compound libraries based on the 1,5-dimethylpyrazole scaffold, this compound provides the correct regioisomer pre-installed, eliminating the need for regioisomer separation after pyrazole formation. The 1,5-dimethyl substitution pattern, as opposed to the 1,3-dimethyl arrangement of CAS 1556423-84-7, ensures that the C-4 position of the pyrazole is flanked symmetrically by two methyl-bearing carbons, which may influence the dihedral angle and rotational freedom of the attached side chain [1]. This regioisomeric purity is essential for structure-activity relationship (SAR) studies where even subtle changes in pyrazole substitution can shift target binding profiles [2].

Bifunctional Intermediate: Amine and Alcohol Derivatization

The presence of both a primary amine and a secondary alcohol in the target compound enables sequential, orthogonal derivatization strategies that are not possible with the des-amino analog 1-(1,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS 1007463-32-2). The amine can be selectively acylated, sulfonylated, or subjected to reductive amination while the alcohol remains protected or vice versa [1]. This dual functionality makes the compound a versatile intermediate for generating diverse chemotypes from a single starting material, improving synthetic efficiency in hit-to-lead programs [2].

Chiral Building Block for Asymmetric Synthesis

The secondary alcohol at C1 of the propanol chain constitutes a chiral center that can be resolved into enantiomerically enriched forms for asymmetric synthesis applications [1]. In contrast, the positional isomer 3-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol (CAS 2228567-44-8) has its chiral center shifted to a quaternary C2 position, which alters the stereochemical outcome of subsequent reactions [2]. For programs where the stereochemistry at the alcohol-bearing carbon is a critical SAR determinant, the target compound's C1 chiral secondary alcohol provides a well-defined stereochemical anchor point .

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 183.25 g/mol and a computed logP of 1.467, the target compound falls within the 'rule of three' guidelines for fragment libraries (MW <300, logP <3) [1]. The availability of this computed logP value from ZINC15 provides a quantitative basis for fragment library design, allowing computational chemists to pre-filter the compound for desired solubility and permeability profiles before experimental screening [2]. The absence of verified logP data for closely related analogs means that the target compound is one of the few members of this series with publicly accessible physicochemical parameterization suitable for fragment-based approaches .

Application
Selection Property
Validation Focus
1,5-Dimethylpyrazole library synthesis
Regioisomeric purity (1,5-dimethyl scaffold)
Regioisomer identity verification (e.g., NMR)
Bifunctional intermediate derivatization
Orthogonal amine and alcohol handles
Selective derivatization sequence and product purity
Chiral building block for asymmetric synthesis
Chiral secondary alcohol at C1
Enantiomeric purity and stereochemical outcome
Fragment-based drug discovery
Fragment-appropriate MW and logP
Rule-of-three compliance and solubility profiling
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